2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one
Description
Chemical Identity and Nomenclature
2,2-Dimethyl-7-nitro-2H-benzo[e]oxazin-4(3H)-one is uniquely identified by its Chemical Abstracts Service registry number 1110662-18-4. The compound possesses the molecular formula C₁₀H₁₀N₂O₄ with a molecular weight of 222.197 grams per mole. The systematic nomenclature reflects the compound's structural organization, indicating the presence of two methyl groups at the 2-position, a nitro group at the 7-position, and a ketone functionality at the 4-position of the benzoxazine ring system.
The International Union of Pure and Applied Chemistry naming convention for this compound follows the numbering system established for benzoxazine derivatives, where the benzene ring is fused to a six-membered oxazine ring containing both nitrogen and oxygen heteroatoms. Alternative nomenclature found in chemical databases includes "2,2-dimethyl-7-nitro-3H-1,3-benzoxazin-4-one," which emphasizes the tautomeric forms possible for this heterocyclic system.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1110662-18-4 |
| Molecular Formula | C₁₀H₁₀N₂O₄ |
| Molecular Weight | 222.19700 g/mol |
| Exact Mass | 222.06400 |
| Polar Surface Area | 84.15000 |
| LogP | 2.30510 |
The structural characterization reveals a bicyclic framework where the oxazine ring adopts a non-planar conformation typical of six-membered heterocycles containing heteroatoms. The nitro group at the 7-position introduces electron-withdrawing characteristics that significantly influence the compound's reactivity and electronic properties.
Historical Development in Heterocyclic Chemistry
The development of benzoxazinone chemistry traces its origins to the broader exploration of heterocyclic compounds that began in earnest during the mid-twentieth century. Benzoxazine derivatives have emerged as significant targets in organic synthesis due to their diverse biological activities and synthetic utility. The particular interest in 1,3-benzoxazine systems arose from their identification in natural products and subsequent recognition of their pharmaceutical potential.
The synthesis methodologies for benzoxazinone derivatives have evolved considerably since their initial discovery. Traditional approaches relied heavily on the condensation reactions of anthranilic acid derivatives with various carbonyl compounds. The development of more sophisticated synthetic routes has enabled access to specifically substituted variants such as 2,2-dimethyl-7-nitro-2H-benzo[e]oxazin-4(3H)-one, which requires precise control of substitution patterns during synthesis.
Recent advances in heterocyclic chemistry have highlighted the importance of benzoxazinone scaffolds in medicinal chemistry applications. The field has witnessed significant progress in understanding structure-activity relationships within this chemical class, leading to improved synthetic strategies and enhanced appreciation for their biological properties. Modern synthetic approaches have incorporated concepts from green chemistry and sustainable synthesis, reflecting the evolving priorities in pharmaceutical research.
The historical trajectory of benzoxazinone research demonstrates a progression from simple synthetic curiosities to sophisticated pharmaceutical intermediates. This evolution reflects broader trends in heterocyclic chemistry, where initial exploratory synthesis has given way to targeted design based on mechanistic understanding and structure-based approaches.
Position Within Benzoxazinone Derivatives
2,2-Dimethyl-7-nitro-2H-benzo[e]oxazin-4(3H)-one occupies a distinctive position within the benzoxazinone family, characterized by its specific substitution pattern and electronic properties. The compound belongs to the broader class of 3,4-dihydro-2H-1,3-benzoxazines, which represent important building blocks in pharmaceutical chemistry. The presence of the nitro group at the 7-position distinguishes this compound from related derivatives such as the 6-nitro isomer, which carries the same molecular formula but exhibits different chemical and biological properties.
Within the benzoxazinone classification system, this compound represents a subset of derivatives featuring geminal dimethyl substitution at the 2-position combined with electron-withdrawing nitro substitution on the aromatic ring. This substitution pattern influences both the chemical reactivity and potential biological activity of the molecule. Research has demonstrated that derivatives within this structural class exhibit notable antimicrobial properties, particularly against gram-positive and gram-negative bacteria.
The structural relationship to other benzoxazinone derivatives reveals important insights into structure-activity relationships within this chemical class. Compounds such as 3,4-dihydro-2H-benzo[e]oxazine serve as the parent framework from which more complex derivatives like 2,2-dimethyl-7-nitro-2H-benzo[e]oxazin-4(3H)-one are derived. The systematic modification of the basic benzoxazine scaffold through strategic substitution has enabled researchers to fine-tune the properties of these compounds for specific applications.
The positioning of 2,2-dimethyl-7-nitro-2H-benzo[e]oxazin-4(3H)-one within the benzoxazinone family also reflects its potential as a synthetic intermediate for further chemical transformations. The presence of multiple reactive sites, including the nitro group and the carbonyl functionality, provides opportunities for subsequent modifications that could lead to more complex molecular architectures. This versatility has made compounds within this structural class valuable targets for pharmaceutical research and development.
Contemporary research in benzoxazinone chemistry continues to explore the synthetic potential of compounds like 2,2-dimethyl-7-nitro-2H-benzo[e]oxazin-4(3H)-one, particularly in the context of developing new antimicrobial agents and other bioactive molecules. The compound's position within this chemical family represents both a culmination of previous synthetic efforts and a foundation for future pharmaceutical innovations.
Properties
IUPAC Name |
2,2-dimethyl-7-nitro-3H-1,3-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-10(2)11-9(13)7-4-3-6(12(14)15)5-8(7)16-10/h3-5H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHKQCMWJAWKGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=O)C2=C(O1)C=C(C=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681066 | |
| Record name | 2,2-Dimethyl-7-nitro-2,3-dihydro-4H-1,3-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1110662-18-4 | |
| Record name | 2,2-Dimethyl-7-nitro-2,3-dihydro-4H-1,3-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Introduction
2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one (CAS Number: 1110662-18-4) is a compound belonging to the benzoxazinone family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antioxidant potential, and other pharmacological effects.
Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₂O₄ |
| Molecular Weight | 222.197 g/mol |
| Structure | Structure |
| CAS Number | 1110662-18-4 |
Biological Activities
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoxazinones, including this compound. Research indicates that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines.
In a study evaluating synthesized benzoxazinones against HeLa cervical cancer cells, it was found that several derivatives demonstrated notable anti-proliferative effects. The most active compounds showed cell viability inhibition ranging from 28.54% to 44.67% (P < 0.001), with pro-apoptotic indices between 52.86% and 75.61% . The docking studies revealed strong binding affinities to key targets involved in cancer progression, indicating potential for further development as anticancer agents.
Antioxidant Properties
Antioxidant activity is another significant aspect of the biological profile of benzoxazinones. The DPPH free radical scavenging assay demonstrated that the synthesized compounds exhibited inhibition percentages ranging from 34.45% to 85.93% , closely aligning with standard antioxidants . This suggests that this compound may be effective in mitigating oxidative stress-related damage.
Other Biological Activities
Benzoxazinones are known for a variety of additional biological activities:
- Antimicrobial Activity : Some studies suggest that compounds in this class possess antibacterial and antifungal properties.
- Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit enzymes such as human leucocyte elastase and α-chymotrypsin .
- Potential Neuroprotective Effects : Compounds like CX-614 have been explored for their potential in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s .
Case Studies
- Cytotoxicity Against HeLa Cells : A systematic evaluation of several benzoxazinones revealed that compound 3a exhibited a significant reduction in cell viability when tested against HeLa cells, comparable to the standard drug doxorubicin .
- Antioxidant Evaluation : In vitro assays demonstrated that the antioxidant capacity of synthesized benzoxazinones correlated with their anticancer activity, suggesting a dual mechanism of action that could be beneficial in therapeutic applications .
Computational Studies
Docking studies conducted on the synthesized compounds indicated favorable interactions with target proteins involved in apoptosis and cell proliferation pathways. For example, compound 3a exhibited a binding energy and inhibition constant (K_i) of 4.397 nmol , suggesting its potential as a lead compound for further development .
The biological activity of this compound is promising, particularly in the realms of anticancer and antioxidant activities. Ongoing research into its mechanisms of action and potential therapeutic applications could pave the way for new treatments in oncology and other fields.
Future studies should focus on:
- In vivo evaluations to confirm efficacy and safety.
- Exploring structure-activity relationships to optimize compound design.
- Investigating broader pharmacological profiles beyond anticancer properties.
Scientific Research Applications
Medicinal Chemistry
2,2-Dimethyl-7-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one has been explored for its potential pharmacological properties. Its nitro group can be a bioisostere for various drug design applications, particularly in creating compounds with anti-inflammatory and antimicrobial activities.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of benzoxazinones exhibit significant antimicrobial properties. A study demonstrated that modifications to the nitro group could enhance the efficacy against specific bacterial strains .
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its ability to undergo various reactions such as nucleophilic substitution and cyclization makes it useful for synthesizing complex organic molecules.
Example Reaction:
The compound can be used in the synthesis of substituted benzoxazines through electrophilic aromatic substitution reactions. This method allows for the introduction of diverse functional groups into the benzoxazine framework.
Materials Science
In materials science, this compound has been investigated for its potential use in developing polymers with enhanced thermal stability and mechanical properties.
Application Example: Polymer Additive
Research has shown that incorporating this compound into polymer matrices can improve their resistance to thermal degradation and enhance mechanical strength. This application is particularly relevant in the development of high-performance materials for aerospace and automotive industries .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Nitro Group Position and Electronic Effects
- 7-Nitro vs. 6-Nitro Derivatives: The target compound features a nitro group at position 7, whereas 2,2-dimethyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one (CAS 170865-87-9) has the nitro group at position 6.
- Fluorinated Analogs: Fluorinated derivatives, such as 4-(3-(2-fluoro-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (54), exhibit significant downfield shifts in $^{19}\text{F}$ NMR (δ = 6.04 ppm, $J = 51.8 \, \text{Hz}$) due to the electron-withdrawing fluorine substituent. In contrast, the nitro group in the target compound likely induces stronger electron withdrawal, affecting nucleophilic attack susceptibility .
Methyl and Cyclic Substituents
- Dimethyl vs. Single Methyl Groups : The 2,2-dimethyl substitution in the target compound enhances steric hindrance compared to analogs like 7-iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one (). This hindrance may reduce reactivity in ring-opening reactions .
- Complex Ring Systems: Compounds such as 2-cyclopropylhexahydro-2H-5,8-methanobenzo[e][1,3]oxazin-4(3H)-one () feature fused bicyclic structures, which confer conformational rigidity.
Spectroscopic Data Comparison
The absence of spectroscopic data for the target compound underscores the need for further characterization. However, analogs like the 7-iodo derivative show distinct aromatic proton shifts and carbonyl stretches, suggesting substituent-dependent electronic modulation .
Preparation Methods
General Synthetic Strategy
The synthesis of 2,2-dimethyl-7-nitro-2H-benzo[e]oxazin-4(3H)-one typically involves cyclization reactions starting from substituted anthranilic acids or their derivatives. The key step is the formation of the oxazinone ring through intramolecular cyclization facilitated by orthoesters or acid chlorides under acidic conditions.
Preparation via Reaction of Substituted Anthranilic Acids with Orthoesters
A well-documented approach for synthesizing 4H-benzo[e]oxazin-4-ones involves the reaction of anthranilic acids with orthoesters in the presence of acetic acid as a catalyst. This method has been extended to various substituted anthranilic acids, including those bearing electron-withdrawing groups such as nitro groups at the 7-position of the benzene ring.
Reaction conditions: Heating the substituted anthranilic acid (1 equivalent) with an orthoester (typically 4.5 equivalents) and acetic acid (about 2.6 equivalents) neat at 100 °C for several hours (4–48 h) leads to ring closure and formation of the benzoxazinone core.
Microwave-assisted synthesis: Alternatively, microwave irradiation can be used to accelerate the reaction, employing lower equivalents of orthoester (2.0–2.7 equivalents) without acetic acid, at 100 °C for shorter times (0.75–3 h).
Outcome: Electron-withdrawing substituents like nitro groups tend to favor the formation of dihydrobenzoxazinone intermediates rather than the fully aromatized benzoxazinone. Prolonged heating or optimized conditions can promote elimination of ethanol to yield the desired benzoxazinone.
Specific Considerations for 2,2-Dimethyl Substitution
The 2,2-dimethyl substitution on the oxazinone ring is typically introduced via the choice of orthoester. For example, triethyl orthoacetate or similar orthoesters bearing methyl groups can lead to incorporation of the dimethyl substitution at the 2-position during ring closure.
Summary of Preparation Methodology and Yields
The following table summarizes typical reaction conditions and yields for the synthesis of 4H-benzo[e]oxazin-4-ones with various substitutions, adapted to the context of 2,2-dimethyl-7-nitro derivatives:
| Step | Reagents & Conditions | Notes | Typical Yield (%) |
|---|---|---|---|
| 1. Starting material | 7-nitroanthranilic acid or derivative | Provides nitro substitution at C7 | — |
| 2. Cyclization | Reaction with triethyl orthoacetate or similar orthoester, AcOH catalyst, 100 °C, 4–48 h | Acid-promoted intramolecular cyclization to form oxazinone ring | 68–90% (varies with substrate and conditions) |
| 3. Microwave-assisted cyclization | Orthoester (2.0–2.7 equiv), neat, 100 °C, 0.75–3 h, no AcOH | Faster reaction, sometimes favors dihydro intermediates | Comparable or slightly higher yields |
| 4. Post-cyclization treatment | Prolonged heating or acid treatment to promote elimination of ethanol | Converts dihydro intermediates to fully aromatized benzoxazinone | Improves purity and yield |
Research Findings and Analysis
Electron-withdrawing groups such as nitro at the 7-position tend to stabilize the dihydrobenzoxazinone intermediates, making the final elimination step slower or incomplete under mild conditions.
The choice of orthoester influences the substitution at the 2-position; triethyl orthoacetate is suitable for introducing dimethyl substitution.
Microwave-assisted synthesis is a viable alternative to conventional heating, offering shorter reaction times but sometimes requiring optimization to avoid incomplete reactions.
Purification is typically achieved by crystallization or trituration, with characterization by NMR and GC/MS confirming the structure.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,2-dimethyl-7-nitro-benzoxazinone derivatives, and how are reaction conditions optimized?
- Methodology : A common approach involves cyclization reactions using carbamate precursors (e.g., phenyl isopropoxycarbamate) and dienes (e.g., norbornene) under thermal conditions (180°C) in solvents like MeCN or methanol. Purification typically employs silica gel flash chromatography with EtOAc .
- Optimization : Reaction time (2–4 hours), stoichiometric excess of dienes (50:1 molar ratio), and solvent polarity adjustments improve yields (up to 75%) and minimize byproducts .
- Characterization : Confirmation via H/C NMR (e.g., δ 1.40 ppm for dimethyl groups), IR (C=O stretch at ~1660 cm), and HRMS (mass accuracy within 0.003 Da) .
Q. How are spectroscopic techniques applied to characterize benzoxazinone derivatives?
- NMR : H NMR resolves stereoisomers (e.g., 5:1 diastereomeric ratio) and nitro group effects on aromatic protons (deshielding at δ 7.5–8.5 ppm) .
- IR : Key bands include C=O (1660 cm), NO symmetric/asymmetric stretches (1520–1350 cm), and C-O-C (1147 cm) .
- HRMS : Validates molecular formula (e.g., CHNO via [M]+ ion at m/z 181.1103) .
Q. What purification strategies are effective for isolating benzoxazinone products?
- Chromatography : Silica gel columns with gradient elution (e.g., 100% EtOAc → 5% MeOH/CHCl) resolve polar byproducts .
- Crystallization : Ethyl acetate/hexane mixtures yield high-purity solids (melting points >150°C) .
Advanced Research Questions
Q. How does substrate scope influence the synthesis of spiro-benzoxazinone derivatives?
- Diverse Ketones : Aliphatic/aromatic ketones (e.g., cyclohexanone vs. acetophenone) affect cyclization efficiency. ZnCl-mediated reactions with 2-hydroxybenzonitriles yield spiro-heterocycles (e.g., benzo[e][1,3]oxazin-4(3H)-ones) .
- Steric Effects : Bulky substituents (e.g., trimethylsilyl groups) reduce yields due to hindered cyclization .
Q. Can green chemistry principles be applied to benzoxazinone synthesis?
- Eco-Friendly Methods : One-pot condensation-cyclization in water (ambient temperature) using formaldehyde and amines reduces solvent toxicity. Yields (~75%) rival traditional methods but avoid volatile organics .
- Limitations : Aqueous conditions may incompatibly hydrolyze nitro groups or sensitive intermediates .
Q. What mechanistic insights explain the role of Lewis acids in benzoxazinone formation?
- ZnCl Activation : Facilitates nitrile-to-imine conversion, enabling nucleophilic attack by phenolic oxygen. Kinetic studies suggest rate-limiting cyclization steps .
- Side Reactions : Competing pathways (e.g., over-oxidation of nitro groups) require controlled stoichiometry .
Q. How do structural modifications (e.g., nitro substitution) affect biological activity?
- Analgesic Activity : Analogues like 7-chloro-2-methyl-benzoxazinone show 74–84% writhing inhibition in mice, suggesting nitro groups enhance receptor binding via electron-withdrawing effects .
- SAR Studies : Nitro positioning (para vs. meta) on the aromatic ring correlates with TRPA1 inhibition potency in related oxazinones .
Q. How can conflicting synthetic data (e.g., solvent effects) be resolved?
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
